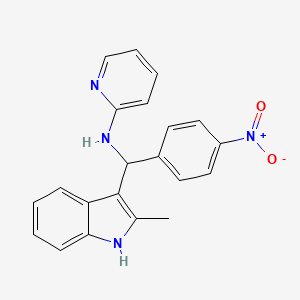

N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

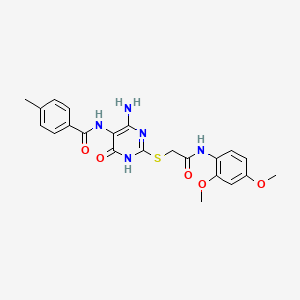

The compound "N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine" is a complex organic molecule that may be related to various research areas, including the synthesis of annulated pyridine derivatives, non-linear optical materials, and potential drug design against chronic myeloid leukemia (CML). The structure of this compound suggests it contains an indole moiety, a nitrophenyl group, and a pyridin-2-amine scaffold, which are common in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, as seen in the formation of annulated pyridine derivatives from N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines, which proceed via a silver(I)-assisted ring-closure process . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic development involves a Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction analysis, which reveals interactions between functional groups and the stacking of aromatic rings . The presence of a nitro group and its electronic effects are significant in determining the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the rearrangement of aminoisoxazolones to imidazopyridines and indoles , and the formation of indolylpyridinium salts and their ylides . These reactions demonstrate the reactivity of the indole and pyridine moieties, which are likely to be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their arrangement in the interlayer space of zirconium sulfophenylphosphonate , and their non-linear optical properties . These studies provide insights into the potential applications of the compound , such as in materials science or as a pharmacophore in drug design .

Relevant Case Studies

Case studies involving similar compounds include the development of antiallergic agents , the confirmation of the structure of a mutagenic aminophenylnorharman , and the design of compounds against CML . These studies highlight the diverse applications of compounds with indole, nitrophenyl, and pyridin-2-amine groups, suggesting that the compound may also have significant biological or materials science applications.

Wissenschaftliche Forschungsanwendungen

Three-Component Condensation Mechanism

A study by Dabrowska et al. (2009) delved into the mechanism of three-component condensation leading to aminomethylenebisphosphonates, which are compounds with potential applications in various fields including antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities. This research highlighted the versatility of primary amines in synthesizing N-substituted aminomethylenebisphosphonic acids, providing insights into the reaction mechanism and the structure of the final products obtained from more complex reactions, such as those involving 4-aminopyridine (Dabrowska et al., 2009).

Synthesis and Bioactivities of Pyrazole Derivatives

Titi et al. (2020) reported on the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This study underscores the role of pyrazole derivatives in medicinal chemistry, highlighting their structural features and biological activities against cancer and microbes (Titi et al., 2020).

Potential in Drug Design Against Chronic Myeloid Leukemia

Research by Moreno-Fuquen et al. (2021) focused on the synthesis, characterization, and application of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine as a precursor for drug design against chronic myeloid leukemia. This study provides valuable insights into the molecular structure, electronic properties, and potential therapeutic applications of related compounds (Moreno-Fuquen et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-20(17-6-2-3-7-18(17)23-14)21(24-19-8-4-5-13-22-19)15-9-11-16(12-10-15)25(26)27/h2-13,21,23H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMFKURKNUGTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)